molecular formula C14H26O3Si B12538793 6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol CAS No. 665053-45-2

6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol

Cat. No.: B12538793
CAS No.: 665053-45-2
M. Wt: 270.44 g/mol
InChI Key: HKAUEPRTFLFYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxane ring, a trimethylsilyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol typically involves the following steps:

    Formation of the Alkyne Group: The starting material, often a hexynol derivative, undergoes a reaction to introduce the alkyne group. This can be achieved through dehydrohalogenation or other alkyne-forming reactions.

    Introduction of the Trimethylsilyl Group: The alkyne intermediate is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine.

    Formation of the Oxane Ring: The final step involves the formation of the oxane ring through a cyclization reaction, often facilitated by an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as distillation or chromatography are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halides or organometallic compounds in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The oxane ring may contribute to the compound’s overall conformation and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol: Unique due to the combination of oxane, trimethylsilyl, and alkyne groups.

    Propargyloxytrimethylsilane: Similar structure but lacks the oxane ring.

    Trimethylsilylpropargyl alcohol: Contains the trimethylsilyl and alkyne groups but differs in the overall structure.

Properties

CAS No.

665053-45-2

Molecular Formula

C14H26O3Si

Molecular Weight

270.44 g/mol

IUPAC Name

6-(oxan-2-yloxy)-1-trimethylsilylhex-1-yn-3-ol

InChI

InChI=1S/C14H26O3Si/c1-18(2,3)12-9-13(15)7-6-11-17-14-8-4-5-10-16-14/h13-15H,4-8,10-11H2,1-3H3

InChI Key

HKAUEPRTFLFYAJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CCCOC1CCCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.